molecular formula C16H12N2S B12917770 2,6-Diphenylpyrimidine-4(1H)-thione CAS No. 114197-31-8

2,6-Diphenylpyrimidine-4(1H)-thione

Cat. No.: B12917770
CAS No.: 114197-31-8
M. Wt: 264.3 g/mol
InChI Key: XJQVEQKYEQGFCX-UHFFFAOYSA-N
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Description

2,6-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmaceutical significance. The presence of phenyl groups at the 2 and 6 positions, along with a thione group at the 4 position, imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione typically involves the reaction of benzamidine hydrochloride with (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2,6-Diphenylpyrimidine-4(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triarylpyrimidines: These compounds have similar structural features but differ in the position and nature of the substituents.

    4-(4-Aminophenyl)-2,6-diphenylpyrimidine: This compound has an amino group instead of a thione group at the 4 position.

Uniqueness

2,6-Diphenylpyrimidine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of phenyl groups and a thione moiety makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

114197-31-8

Molecular Formula

C16H12N2S

Molecular Weight

264.3 g/mol

IUPAC Name

2,6-diphenyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)

InChI Key

XJQVEQKYEQGFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

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